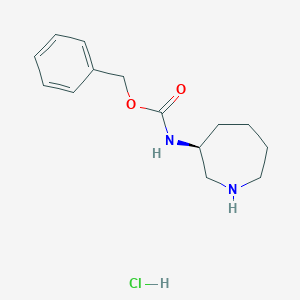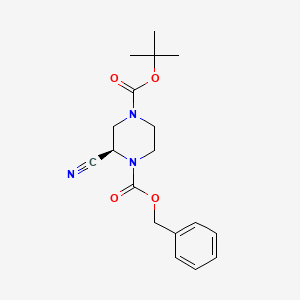
4-Chloro-2-hydroxybenzenesulfonamide
Übersicht
Beschreibung
4-Chloro-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6ClNO3S . It has a molecular weight of 207.64 g/mol . It is typically in powder form .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 207.64 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
4-Chloro-2-hydroxybenzenesulfonamide has been a focal point in the synthesis of several derivatives, particularly N-aryl-hydroxybenzenesulfonamide derivatives. These derivatives have been explored for their potential applications, especially as fasciolicides, showcasing the compound's versatility in generating new bioactive molecules (Shen Jun-ju, 2004).
Development of Polycyclic Carbonic Anhydrase Inhibitors
The compound has also been instrumental in creating a novel class of [1,4]oxazepine-based primary sulfonamides. These derivatives exhibit strong inhibition of human carbonic anhydrases, indicating the compound's potential in developing therapeutic agents (A. Sapegin et al., 2018).
Chemical Reactions and Applications
Enabling Chemical Reactions
The primary sulfonamide functionality of this compound plays a crucial role in facilitating certain chemical reactions, such as the [1,4]oxazepine ring construction. This unique capability makes it a valuable reagent in synthetic chemistry (A. Sapegin et al., 2018).
Copper(II) Complex Formation
Research has also delved into the synthesis and characterization of copper(II) complexes using 4-Chloro-2-nitrobenzenesulfonamide as a ligand. The thermal behavior and electronic characteristics of these complexes have been thoroughly investigated, suggesting potential applications in various fields including material science and coordination chemistry (Gerardo Enrique Camí et al., 2011).
Antimicrobial and Antitumor Properties
Antimicrobial and Antitumor Activities
Derivatives of this compound have demonstrated promising antibacterial activity against a spectrum of Gram-positive bacterial strains. This highlights its potential in the development of new antimicrobial agents (J. Sławiński et al., 2013). Additionally, certain derivatives have been explored for their anti-HIV-1 integrase and cytotoxic activities, offering insights into the compound's therapeutic potential (Z. Brzozowski et al., 2008).
Safety and Hazards
The safety information available indicates that 4-Chloro-2-hydroxybenzenesulfonamide is potentially hazardous. It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
4-Chloro-2-hydroxybenzenesulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes involved in the synthesis of folic acid, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the necessary components for DNA synthesis, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily eliminated via renal excretion .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the life cycle of the bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s pharmacokinetics .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-hydroxybenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, a zinc-containing metalloenzyme. Carbonic anhydrase binds sulfonamides with high affinity, forming a coordination bond between the negatively charged amino group of the sulfonamide and the zinc ion in the enzyme’s active site . This interaction inhibits the enzyme’s activity, which can have various physiological effects.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating enzyme activity, particularly carbonic anhydrase. Inhibition of carbonic anhydrase can affect cellular pH regulation, ion transport, and metabolic processes. Additionally, this compound may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with other proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with carbonic anhydrase. The sulfonamide group forms a coordination bond with the zinc ion in the enzyme’s active site, inhibiting its activity. This inhibition can lead to changes in cellular pH regulation, ion transport, and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that sulfonamides can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase. The inhibition of carbonic anhydrase can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters or may bind to proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-chloro-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYHVGLQROERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243372-63-5 | |
| Record name | 4-chloro-2-hydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)




![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)